1-Methoxy-3-(nitromethyl)benzene
Overview
Description
1-Methoxy-3-(nitromethyl)benzene is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Initiator and Transfer Agent
1,4-Bis(1-methoxy-1-methylethyl)benzene, closely related to 1-Methoxy-3-(nitromethyl)benzene, has been studied as an initiator/transfer agent for cationic polymerizations. This compound is part of a novel generation of inifers, which require an excess of BCl3 for activation due to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Synthesis and Conformational Properties in Organic Chemistry
In the field of organic chemistry, specifically in the synthesis of pillar[5]arenes, derivatives of this compound-like compounds have been used. These substances play a role in creating statistical mixtures of regioisomeric pillar[5]arenes, which are crucial for understanding molecular interactions and conformational properties (Kou et al., 2010).
Study of σ(C-Se)-π Hyperconjugation in Organic Compounds
The study of σ(C-Se)-π hyperconjugation in organic compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene, a compound similar to this compound, has provided insights into the structural parameters and chemical shifts in these types of compounds (White & Blanc, 2014).
Catalysis in Organic Synthesis
Compounds related to this compound have been used in catalytic processes, like the addition of ethoxyethyne to diphenylketene. These processes are significant in the synthesis of diverse organic compounds, offering various applications in organic synthesis (Nieuwenhuis & Arens, 2010).
Antiproliferative Activity in Medicinal Chemistry
In medicinal chemistry, compounds like 1-methoxy-4-allyl-2-(prop-2-yn-1-yloxy)benzene, structurally related to this compound, have been synthesized for their potential antiproliferative activity against various cancer cell lines. This highlights the role of these compounds in the development of new therapeutic agents (Taia et al., 2020).
Liquid-Phase Oxidation in Chemical Reactions
The kinetics of liquid-phase oxidation of compounds structurally similar to this compound have been studied. These studies provide valuable insights into the oxidation processes of these compounds, which is crucial in understanding their reactivity and stability (Zawadiak, Jakubowski, & Stec, 2005).
Future Directions
Properties
IUPAC Name |
1-methoxy-3-(nitromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOGXGWTIGBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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